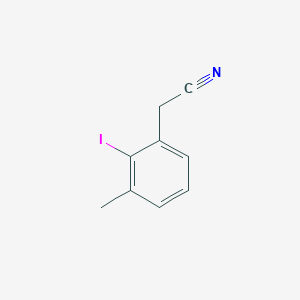
2-(2-Iodo-3-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the phenyl ring is substituted with an iodine atom at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-3-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Iodo-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-(2-azido-3-methylphenyl)acetonitrile or 2-(2-mercapto-3-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(2-iodo-3-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-iodo-3-methylphenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(2-Iodo-3-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodo-3-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. In biological applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
2-Iodophenylacetonitrile: Similar structure but lacks the methyl group, which can influence its reactivity and applications.
3-Iodo-2-methylphenylacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 2-(2-Iodo-3-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and a valuable intermediate in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H8IN |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(2-iodo-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 |
Clave InChI |
JHCAXWDEQYLCCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


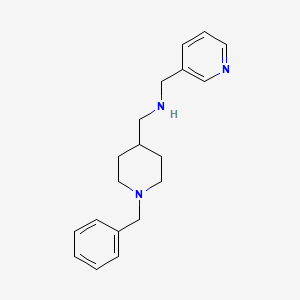
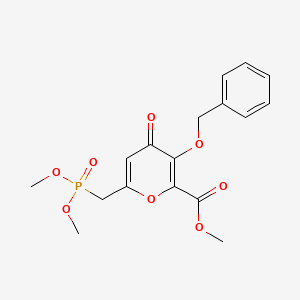
![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)

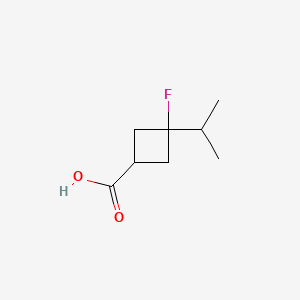
![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)

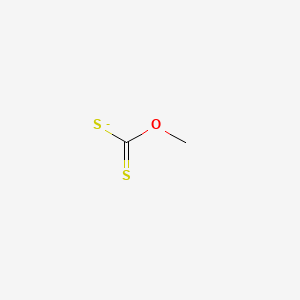

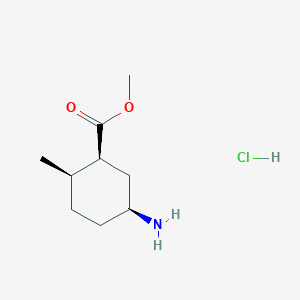

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
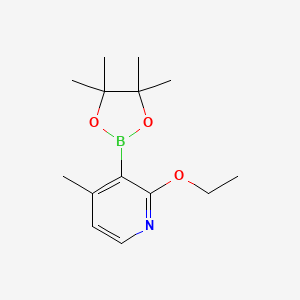
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
